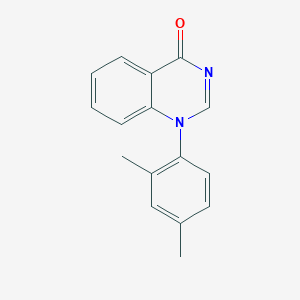
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the 2,4-dimethylphenyl group enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzamide with 2,4-dimethylbenzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its potential anticancer and anti-inflammatory properties, it is investigated as a lead compound for drug development.
Industry: The compound’s derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it may bind to receptors, modulating signal transduction pathways and exerting its pharmacological effects.
相似化合物的比较
Quinazolin-4(1H)-one: The parent compound without the 2,4-dimethylphenyl group.
2-Phenylquinazolin-4(1H)-one: A similar compound with a phenyl group instead of the 2,4-dimethylphenyl group.
4(3H)-Quinazolinone: Another quinazolinone derivative with different substitution patterns.
Uniqueness: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is unique due to the presence of the 2,4-dimethylphenyl group, which enhances its biological activity and pharmacological potential. This substitution pattern can lead to improved binding affinity to biological targets and increased selectivity, making it a valuable compound for drug discovery and development.
属性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14(12(2)9-11)18-10-17-16(19)13-5-3-4-6-15(13)18/h3-10H,1-2H3 |
InChI 键 |
FZENVXTXCPUULF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C=NC(=O)C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



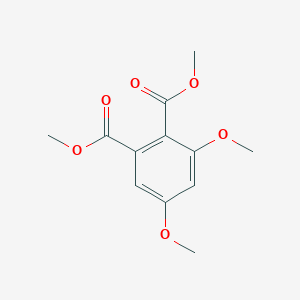
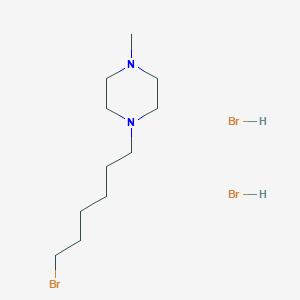



![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
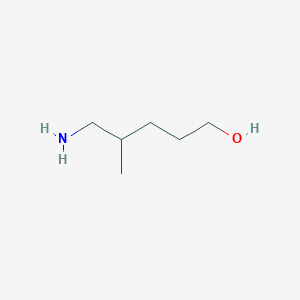
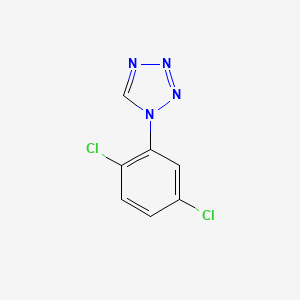
![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)


![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)

